Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a benzoxepin ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 8-methyl-1-benzoxepin-4-yl carbonyl chloride with methyl 4-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The benzoxepin ring and benzoate ester moieties may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 12-methyl1benzoxepino[3,4-b]quinolin-13(6H)-ones : Structurally related compounds with potential pharmaceutical applications.
Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate: Similar structure but with a different substitution pattern.
4-Hydroxy-2-quinolones: Compounds with similar biological activities and synthetic routes.
Uniqueness
Methyl 4-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17NO4 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H17NO4/c1-13-3-4-15-12-16(9-10-25-18(15)11-13)19(22)21-17-7-5-14(6-8-17)20(23)24-2/h3-12H,1-2H3,(H,21,22) |
InChI Key |
IKPPUXDQIQGXSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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